2-Bromo-5-cyano-3-iodobenzoic acid
Overview
Description
2-Bromo-5-cyano-3-iodobenzoic acid is an organic compound with the molecular formula C8H3BrINO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, iodine, and cyano groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-3-iodobenzoic acid typically involves multi-step organic reactions. One common method involves the bromination and iodination of a cyano-substituted benzoic acid precursor. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Scientific Research Applications
2-Bromo-5-cyano-3-iodobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine, iodine, and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodobenzoic acid: Similar in structure but lacks the cyano group, affecting its reactivity and applications.
3-Bromo-5-iodobenzoic acid: Another halogenated benzoic acid with different substitution patterns, leading to variations in chemical behavior.
2-Iodo-5-cyanobenzoic acid:
Uniqueness
2-Bromo-5-cyano-3-iodobenzoic acid is unique due to the combination of bromine, iodine, and cyano groups on the benzene ring. This unique substitution pattern provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
2-bromo-5-cyano-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZYECPGADRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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